chemical structure and properties of Vitamin D3 beta-D-glucuronide-d7
chemical structure and properties of Vitamin D3 beta-D-glucuronide-d7
An In-Depth Technical Guide to Vitamin D3 beta-D-glucuronide-d7: Structure, Properties, and Application
Introduction: Beyond the Parent Vitamin
The biological significance of Vitamin D extends far beyond the parent compound, cholecalciferol (Vitamin D3). Its activity is dictated by a complex metabolic pathway yielding numerous hydroxylated and conjugated derivatives.[1][2] While 25-hydroxyvitamin D3 (25(OH)D3) is the established biomarker for Vitamin D status, and 1,25-dihydroxyvitamin D3 (1,25(OH)2D3) is the hormonally active form, a comprehensive understanding of Vitamin D homeostasis requires the accurate measurement of its full metabolic profile.[3] Phase II metabolites, such as glucuronides, have historically been viewed as inactive excretion products.[4][5] However, emerging research indicates that these conjugates are significant circulating components that may contribute to tissue-specific Vitamin D delivery and overall regulation.[6][7][8][9]
The quantification of these metabolites in complex biological matrices like serum or urine presents a significant analytical challenge.[10] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose due to its high sensitivity and specificity.[10][11] The cornerstone of accurate and precise quantification by LC-MS/MS is the use of a stable isotope-labeled (SIL) internal standard.[12] Vitamin D3 beta-D-glucuronide-d7 is a critical tool engineered for this exact purpose, enabling researchers to reliably measure its non-labeled counterpart and delve deeper into the nuances of Vitamin D metabolism. This guide provides a detailed overview of its chemical properties and a comprehensive workflow for its application in a research setting.
Section 1: Physicochemical Characterization
Vitamin D3 beta-D-glucuronide-d7 is a synthetically prepared, deuterated form of the naturally occurring Vitamin D3 metabolite. The incorporation of seven deuterium atoms provides a distinct mass shift, essential for its use in mass spectrometry, without significantly altering its chemical and physical behavior.
Chemical Structure:
The molecule consists of the cholecalciferol core structure, which is characterized by a seco-steroid framework (a steroid with a broken ring), linked via a β-glycosidic bond at the 3-hydroxyl position to a glucuronic acid moiety. The seven deuterium atoms are strategically placed on the parent molecule.
Key Properties Summary:
| Property | Value | Source(s) |
| Chemical Name | (3β,5Z,7E)-9,10-Secocholesta-5,7,10(19)-trien-3-yl-d7 β-D-Glucopyranosiduronic Acid | [13] |
| Synonyms | Cholecalciferol-d7 Glucuronide | [13] |
| Molecular Formula | C₃₃H₄₅D₇O₇ | [13][14] |
| Molecular Weight | 567.8 g/mol | [14] |
| CAS Number | Not Available (for d7); 57918-08-8 (for unlabeled) | [14][15] |
| Appearance | Typically a solid | N/A |
| Purity | >98% (typical for commercial standards) | N/A |
Solubility and Stability
Like other Vitamin D compounds, the glucuronide conjugate is sensitive to light, heat, and oxidizing agents.[16] Aqueous solutions are particularly susceptible to degradation, with stability being lowest in acidic conditions (pH < 4) and highest at a pH above 5.[17]
-
Handling: To ensure integrity, the compound should be handled under subdued light.[18]
-
Storage of Solids: The solid material should be stored in a well-sealed container, protected from light, at low temperatures (typically -20°C or -80°C).
-
Storage of Solutions: Stock solutions should be prepared in a suitable organic solvent (e.g., methanol, ethanol) and stored at -80°C under nitrogen.[19] Under these conditions, the stock solution can be stable for up to 6 months.[19] Repeated freeze-thaw cycles should be avoided. For biological samples containing Vitamin D metabolites, storage at -80°C is recommended for long-term stability.[20]
Section 2: The Cornerstone of Quantitative Analysis
The fundamental principle behind using Vitamin D3 beta-D-glucuronide-d7 is isotope dilution mass spectrometry. This technique is considered the benchmark for quantitative analysis in complex mixtures.[21][22]
The Principle of Isotope Dilution
The process relies on adding a known quantity of the stable isotope-labeled internal standard (Vitamin D3 beta-D-glucuronide-d7) to an unknown quantity of the native analyte (Vitamin D3 beta-D-glucuronide) in the sample at the very beginning of the sample preparation process.[12] Because the SIL standard is chemically almost identical to the analyte, it experiences the same losses during every subsequent step—extraction, cleanup, and injection. The mass spectrometer can differentiate between the analyte and the standard due to their mass difference. By measuring the ratio of the analyte's signal to the standard's signal, one can accurately calculate the initial concentration of the analyte, as the ratio remains constant regardless of sample loss.
Caption: Principle of isotope dilution using a deuterated standard.
Section 3: Experimental Workflow for Quantification
The following section details a robust workflow for the quantification of Vitamin D3 beta-D-glucuronide in human serum or plasma using Vitamin D3 beta-D-glucuronide-d7 as the internal standard. This protocol is a synthesized representation of methodologies described in the literature.[6][7][23]
Workflow Diagram
Caption: Experimental workflow for Vitamin D3 glucuronide analysis.
Detailed Step-by-Step Protocol
1. Materials and Reagents:
-
Biological Matrix: Human serum or plasma
-
Internal Standard: Vitamin D3 beta-D-glucuronide-d7
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade)
-
Reagents: Formic Acid (FA)
-
Equipment: Centrifuge, Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB), SPE manifold, nitrogen evaporator, LC-MS/MS system.
2. Sample Preparation:
-
Rationale: The goal is to remove proteins and other interfering substances that can suppress the MS signal or damage the analytical column.
-
Steps:
-
Thaw serum/plasma samples on ice.
-
Pipette 200 µL of sample into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (Vitamin D3 beta-D-glucuronide-d7 in MeOH) to each sample, calibrator, and quality control sample. Vortex briefly.
-
Add 600 µL of ice-cold acetonitrile to precipitate proteins.[23] Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.[23]
-
Carefully transfer the supernatant to a new tube for SPE.
-
3. Solid-Phase Extraction (SPE):
-
Rationale: SPE is a crucial cleanup step to remove salts and phospholipids and to concentrate the analyte of interest, thereby increasing the sensitivity of the assay.
-
Steps:
-
Condition the SPE cartridge (e.g., Oasis HLB, 30 mg) by passing 1 mL of MeOH followed by 1 mL of water.
-
Load the supernatant from the protein precipitation step onto the cartridge.
-
Wash the cartridge with 1 mL of 10% MeOH in water to remove polar interferences.
-
Elute the analytes with 1 mL of MeOH.[23]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 30-40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 MeOH:Water with 0.1% FA).
-
4. LC-MS/MS Analysis:
-
Rationale: Chromatographic separation (LC) is required to separate the analyte from other compounds, including potential isomers. Tandem mass spectrometry (MS/MS) provides the selectivity and sensitivity needed for quantification at low concentrations.
-
Typical Conditions:
-
LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Methanol + 0.1% Formic Acid
-
Gradient: A linear gradient from ~50% B to 98% B over several minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive mode. APCI is often preferred as it can reduce matrix effects and improve sensitivity for vitamin D metabolites.[10]
-
Detection: Multiple Reaction Monitoring (MRM).
-
Section 4: Data Acquisition and Interpretation
Mass Spectrometry Parameters (MRM): The selection of precursor and product ions is critical for the specificity of the MS/MS method. The precursor ion is typically the protonated molecule [M+H]⁺. This ion is isolated and then fragmented to produce characteristic product ions.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| Vitamin D3 β-D-glucuronide | 561.4 | 385.3 | The product ion corresponds to the loss of the glucuronic acid moiety and water. |
| Vitamin D3 β-D-glucuronide-d7 (IS) | 568.4 | 392.3 | The +7 Da mass shift is observed in both the precursor and the aglycone fragment. |
Note: These m/z values are illustrative and should be optimized on the specific mass spectrometer being used.
Application in Research and Development: The ability to accurately measure Vitamin D3 beta-D-glucuronide opens several avenues for investigation:
-
Metabolic Studies: Quantifying this metabolite in urine and plasma can help elucidate the pathways and kinetics of Vitamin D clearance and excretion.[24]
-
Pharmacokinetics: In drug development and supplementation studies, tracking glucuronide formation is essential for understanding the complete pharmacokinetic profile of a Vitamin D analog.
-
Clinical Research: Alterations in glucuronidation activity may be associated with certain diseases or drug-drug interactions.[5][6] Measuring this conjugate could provide novel insights into conditions like polycystic ovary syndrome or complications during pregnancy.[6]
Conclusion
Vitamin D3 beta-D-glucuronide-d7 is an indispensable tool for the modern researcher investigating the intricate world of Vitamin D. Its design as a stable isotope-labeled internal standard provides the analytical robustness required for accurate quantification via LC-MS/MS. By enabling the precise measurement of its endogenous counterpart, this compound facilitates a deeper understanding of Vitamin D metabolism, pharmacokinetics, and its potential role in health and disease, pushing the boundaries of endocrinology and drug development.
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Title: Development of a LC-MS/MS method to measure serum 3-sulfate and 3-glucuronide 25-hydroxyvitamin D3 metabolites; comparisons to unconjugated 25OHD in pregnancy and polycystic ovary syndrome Source: PubMed, The Journal of Steroid Biochemistry and Molecular Biology URL: [Link]
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Title: Development of a LC-MS/MS method to measure serum 3-sulfate and 3-glucuronide 25- hydroxyvitamin D3 metabolites Source: University of Birmingham - Pure URL: [Link]
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Title: Separation and identification of monoglucuronides of vitamin D3 metabolites in urine by derivatization-assisted LC/ESI-MS/MS using a new Cookson-type reagent Source: PubMed, Analytical and Bioanalytical Chemistry URL: [Link]
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Title: Circulating Conjugated and Unconjugated Vitamin D Metabolite Measurements by Liquid Chromatography Mass Spectrometry Source: The Journal of Clinical Endocrinology & Metabolism, Oxford Academic URL: [Link]
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Title: Role of glucuronidated 25-hydroxyvitamin D on colon gene expression in mice Source: PMC, American Journal of Physiology-Gastrointestinal and Liver Physiology URL: [Link]
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Title: 23,25-Dihydroxyvitamin D 3 is Liberated as a Major Vitamin D 3 Metabolite in Human Urine After Treatment With β-glucuronidase: Quantitative Comparison With 24,25-dihydroxyvitamin D 3 by LC/MS/MS Source: PubMed, The Journal of Steroid Biochemistry and Molecular Biology URL: [Link]
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Title: Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge Source: Annals of Translational Medicine URL: [Link]
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Title: Stability Issues in Dietary Supplements: Vitamin D3 Source: Circe Scientific URL: [Link]
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Title: Effect of sample type, centrifugation and storage conditions on vitamin D concentration Source: Biochemia Medica URL: [Link]
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